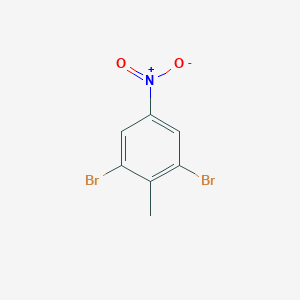

2,6-Dibromo-4-nitrotoluene

Descripción general

Descripción

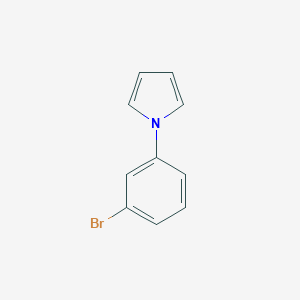

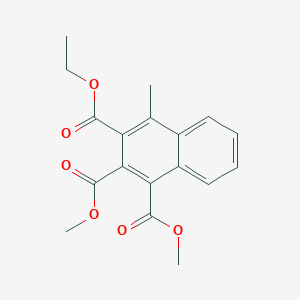

2,6-Dibromo-4-nitrotoluene is an organic compound of significant interest in various chemical research areas. Its unique structure, comprising bromo and nitro substituents on a toluene backbone, makes it a valuable subject for studying molecular interactions, synthesis pathways, and potential applications in material science and organic synthesis.

Synthesis Analysis

The synthesis of related nitroaromatic compounds often involves lithiation processes, followed by reactions with appropriate nitroso compounds and further treatments. For example, certain nitroxides were prepared through lithiation of corresponding dibromo compounds, followed by reactions with nitroso compounds, illustrating a method that could potentially be adapted for 2,6-Dibromo-4-nitrotoluene (Kanno et al., 1993).

Molecular Structure Analysis

The molecular structure of nitrotoluenes can be significantly influenced by the position of the nitro group, affecting the molecule's stability and reactivity. For instance, geometries and energies of various nitrotoluenes were calculated, highlighting the structural differences induced by nitro group positioning (Chen & Wu, 1995).

Chemical Reactions and Properties

Chemical reactions involving nitrotoluenes can lead to a range of products, depending on the reactants and conditions. For example, the interaction of nitrotoluenes with alkanethiols under specific conditions resulted in selective nitro group replacement, showcasing the chemical versatility of these compounds (Serushkina, Dutov, & Shevelev, 2001).

Physical Properties Analysis

The crystalline structure and phase behavior of nitrotoluenes can offer insights into the physical properties of 2,6-Dibromo-4-nitrotoluene. Studies on polymorphism in trinitrotoluene reveal how molecular arrangements affect the material's physical characteristics (Vrcelj et al., 2003).

Chemical Properties Analysis

The chemical properties of 2,6-Dibromo-4-nitrotoluene, such as reactivity and stability, can be inferred from studies on similar compounds. For instance, the enzymatic reduction of trinitrotoluene and other nitroarenes has been examined, illustrating the influence of molecular structure on reduction pathways and kinetics (McCormick, Feeherry, & Levinson, 1976).

Aplicaciones Científicas De Investigación

General Use 2,6-Dibromo-4-nitrotoluene is a chemical compound used in scientific research . It is sold by Thermo Scientific Chemicals and is typically available in a 95% purity . The compound is pale yellow to yellow in color and comes in the form of crystals, powder, or a fused/lumpy solid . It has a melting point of 50.0-59.0°C .

Specific Application One specific application of 2,6-Dibromo-4-nitrotoluene is in the preparation of 2,6-dibromo-4-nitroaniline . This compound is an important intermediate in the synthesis of azo disperse dyes . The preparation process is organic solvent-free and takes place under an aqueous acidic medium at ambient conditions .

1. Synthesis of Polysubstituted Benzenes In the field of organic chemistry, 2,6-Dibromo-4-nitrotoluene can be used in the synthesis of polysubstituted benzenes . The process involves the introduction of a bromine, a methyl group, and a nitro group to the benzene ring . The order of these reactions is critical to the success of the overall scheme .

2. Preparation of Other Compounds 2,6-Dibromo-4-nitrotoluene can also be used as a starting material in the synthesis of several other compounds . These include:

1. Mass Spectrometry 2,6-Dibromo-4-nitrotoluene is used in mass spectrometry, a technique used to measure the mass-to-charge ratio of ions . This compound is included in the NIST/EPA/NIH Mass Spectral Library, which is a collection of mass spectra used for various research and industrial applications .

2. Batcho-Leimgruber Indole Synthesis 4-Bromo-2-nitrotoluene can be used as a starting material in the synthesis of 6-bromoindole by Batcho-Leimgruber indole synthesis . This reaction is used to synthesize indoles, a class of organic compounds that are important in various fields such as pharmaceuticals and dyes .

Propiedades

IUPAC Name |

1,3-dibromo-2-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDQAFSQPJJIFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426763 | |

| Record name | 2,6-DIBROMO-4-NITROTOLUENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromo-4-nitrotoluene | |

CAS RN |

110127-07-6 | |

| Record name | 2,6-DIBROMO-4-NITROTOLUENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,8-Trimethyloctahydro-2H-pyrazino[2,3-B][1,4]oxazine](/img/structure/B10651.png)